molecular formula C6H13O9P B1206771 1D-myo-inositol 2-phosphate CAS No. 7336-80-3

1D-myo-inositol 2-phosphate

Cat. No.: B1206771
CAS No.: 7336-80-3
M. Wt: 260.14 g/mol
InChI Key: INAPMGSXUVUWAF-UYSNGIAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 2-phosphate is a myo-inositol monophosphate where the phosphate group is located at the 2-position. It is a crucial intermediate in various biochemical pathways and plays a significant role in cellular signaling processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 2-phosphate typically involves the phosphorylation of myo-inositol. One common method is the enzymatic phosphorylation using myo-inositol kinase. This reaction requires ATP as a phosphate donor and occurs under mild conditions, typically at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress myo-inositol kinase, leading to the efficient production of this compound. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1D-myo-inositol 2-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1D-myo-inositol 2-phosphate has diverse applications in scientific research:

Mechanism of Action

1D-myo-inositol 2-phosphate exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium release triggers various downstream effects, including enzyme activation and changes in cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 1D-myo-inositol 2-phosphate is unique due to its specific role in the phosphorylation pathway and its position-specific phosphate group, which distinguishes it from other inositol phosphates. Its unique structure allows it to participate in specific biochemical reactions and signaling pathways .

Properties

CAS No.

7336-80-3

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4+,5-,6?

InChI Key

INAPMGSXUVUWAF-UYSNGIAKSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

13004-72-3

Synonyms

inositol 2-monophosphate
inositol 2-phosphate
myo-inositol 2-monophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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